1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
1-(4-Fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core with distinct substituents: a 4-fluorobenzyl group at position 1 and a 4-methoxyphenyl group at position 3. The fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the methoxyphenyl group may influence electronic properties and binding interactions in biological systems . This compound is structurally analogous to derivatives reported in recent crystallographic studies, though its specific pharmacological or material science applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-26-14-8-6-13(7-9-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-2-4-12(19)5-3-11/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFFRZCLUNYEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure with a triazole ring and various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions. Common methods include:
- Suzuki–Miyaura coupling : A widely used method for forming carbon-carbon bonds.
- Reflux reactions : Often employed to facilitate the formation of the triazole moiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to high inhibitory effects .
- Anticancer Potential : The triazole framework has been linked to anticancer activity. In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation through apoptosis induction .
- Antiviral Properties : Some related compounds have shown effectiveness against viral infections by inhibiting viral replication processes .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
- Receptor Modulation : It can bind to receptors and modulate their activity, influencing various signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Screening : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity with inhibition zones ranging from 17 to 23 mm .
- Anticancer Activity : Research on triazole derivatives has demonstrated their ability to induce apoptosis in cancer cell lines. For example, one study reported a derivative exhibiting an IC50 value of 15 µM against breast cancer cells .
- Enzyme Inhibition Studies : One study focused on the inhibition potential against carbonic anhydrase-II enzyme. Compounds with similar structural motifs showed promising inhibition rates due to their ability to bind effectively at the active site .
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 62.5 µg/ml |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| Enzyme Inhibition | Carbonic Anhydrase-II | Moderate inhibition |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Triazoles have been recognized for their anticancer properties. Research indicates that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to modulate key cellular pathways involved in cancer progression.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated that triazole derivatives can disrupt microbial cell walls, leading to cell death. The unique structure of 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione enhances its efficacy against resistant strains of bacteria and fungi.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Triazoles are being investigated for their potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of triazole moieties into polymers has been explored for enhancing thermal stability and mechanical properties. The compound can serve as a building block for synthesizing novel polymeric materials with tailored functionalities.
Photonic Applications
Triazole derivatives have shown potential in photonic applications due to their ability to absorb and emit light at specific wavelengths. This characteristic makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells.
Synthetic Chemistry Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and modification to create a variety of complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Multicomponent Reactions (MCRs)
this compound can be utilized in multicomponent reactions to generate diverse libraries of compounds efficiently. MCRs are essential in combinatorial chemistry for drug discovery processes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and fused heterocyclic core. Below is a detailed comparison with three analogous compounds:
1-Benzyl-5-(4-Fluorophenyl)-1,6a-Dihydropyrrolo[3,4-d][1,2,3]Triazole-4,6(3aH,5H)-Dione ()
- Structural Differences :
- Substituents : The benzyl group lacks the para-fluoro substitution present in the target compound’s 4-fluorobenzyl group.
- Aromatic Groups : The 4-fluorophenyl at position 5 contrasts with the 4-methoxyphenyl group in the target compound.
- The fluorobenzyl substituent may enhance metabolic resistance compared to the unsubstituted benzyl group.
Isostructural Triazole-Pyrazol-Thiazole Derivatives ()
- Core Structure :
- Synthetic Accessibility :
Fluoroimide (3,4-Dichloro-1-(4-Fluorophenyl)-1H-Pyrrole-2,5-Dione) ()
- Core Similarities :
- Both compounds contain a fluorophenyl-substituted dione moiety.
- Functional Differences :
- Fluoroimide is a pyrrole-dione pesticide, whereas the target compound’s triazole-dione core may confer distinct bioactivity (e.g., kinase inhibition or antimicrobial properties).
- The chloro substituents in fluoroimide enhance electrophilicity, contrasting with the methoxy group’s electron-donating nature in the target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Stability : The target compound’s fluorobenzyl and methoxyphenyl groups may improve thermal stability compared to analogs with simpler substituents, as seen in related triazole-dione systems .
- Bioactivity Hypotheses : The methoxy group’s electron donation could enhance binding to enzymes like cyclooxygenase or cytochrome P450, contrasting with fluoroimide’s pesticidal activity via electrophilic reactivity .
- Synthetic Challenges : The fused pyrrolo-triazole-dione core requires precise cyclization conditions, differing from the stepwise coupling methods used for thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
